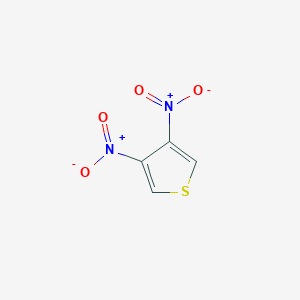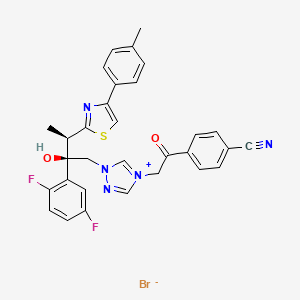
N-(4'-Acetylbenzonitrile)-4'-descyano-4'-methyl Isavuconazole Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is a synthetic compound that combines elements of benzonitrile and isavuconazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide typically involves multiple steps. The initial step often includes the preparation of 4-Acetylbenzonitrile, which can be synthesized from 4-Ethynylbenzonitrile . The reaction conditions for this synthesis include the use of chloroform as a solvent and maintaining the reaction at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and maintaining stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of fungal infections.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide involves its interaction with specific molecular targets. In the case of its antifungal activity, it likely inhibits the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetylbenzonitrile: A precursor in the synthesis of the compound.
Isavuconazole: An antifungal agent with a similar mechanism of action.
Uniqueness
N-(4’-Acetylbenzonitrile)-4’-descyano-4’-methyl Isavuconazole Bromide is unique due to its combined structural elements, which may confer enhanced biological activity or improved pharmacokinetic properties compared to its individual components.
Eigenschaften
Molekularformel |
C31H26BrF2N5O2S |
|---|---|
Molekulargewicht |
650.5 g/mol |
IUPAC-Name |
4-[2-[1-[(2R,3R)-2-(2,5-difluorophenyl)-2-hydroxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butyl]-1,2,4-triazol-4-ium-4-yl]acetyl]benzonitrile;bromide |
InChI |
InChI=1S/C31H26F2N5O2S.BrH/c1-20-3-7-23(8-4-20)28-16-41-30(36-28)21(2)31(40,26-13-25(32)11-12-27(26)33)17-38-19-37(18-35-38)15-29(39)24-9-5-22(14-34)6-10-24;/h3-13,16,18-19,21,40H,15,17H2,1-2H3;1H/q+1;/p-1/t21-,31+;/m0./s1 |
InChI-Schlüssel |
QVCGCAMIVNXCHF-VKVBQESRSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)[C@H](C)[C@](CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(C)C(CN3C=[N+](C=N3)CC(=O)C4=CC=C(C=C4)C#N)(C5=C(C=CC(=C5)F)F)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



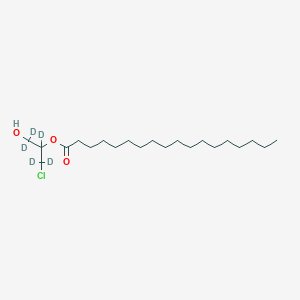
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
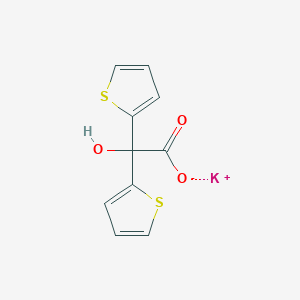

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

![2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
![1-[2-[[2-[[2-[[2-[[2-[[2-[[4-[3,6-bis(dimethylamino)-3H-xanthen-9-yl]-3-carboxybenzoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13845612.png)

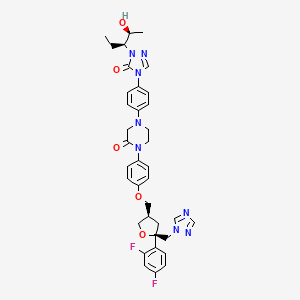
![(6a,11b,16a)-6,9-Difluoro-11,21-dihydroxy-21-methoxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13845636.png)
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
